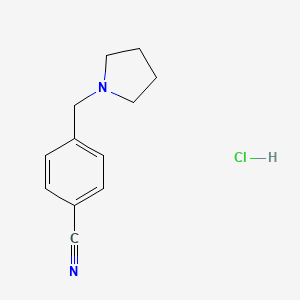

4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C12H15ClN2 . It has a molecular weight of 222.72 .

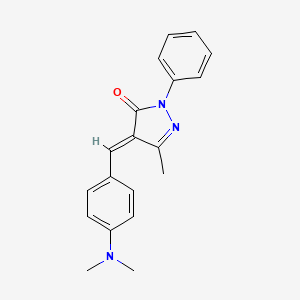

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a nitrile group and a pyrrolidin-1-ylmethyl group . The exact 3D structure can be found in chemical databases .Scientific Research Applications

4-PMB has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including drugs, drug delivery systems, and other organic compounds. It has also been used in drug discovery, as it has the potential to be used as a starting material for the synthesis of novel compounds. Additionally, 4-PMB has been used in the synthesis of peptides, as well as in the synthesis of proteins.

Mechanism of Action

Target of Action

The primary targets of 4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

It is known that the compound has some biological activity, but the specific effects at the molecular and cellular level are still under investigation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules in the environment.

Advantages and Limitations for Lab Experiments

4-PMB has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it ideal for use in a variety of synthetic reactions. Additionally, it is a relatively inexpensive compound, which makes it an attractive option for use in research. However, 4-PMB also has some limitations. It is a highly toxic compound, and exposure to it can be hazardous to human health. Additionally, it is a volatile compound, and it can easily evaporate if not properly stored.

Future Directions

There are several potential future directions for 4-PMB research. One potential direction is to further explore its potential applications in drug discovery. Additionally, further research could be done to explore its potential uses in drug delivery systems and peptide synthesis. Additionally, further research could be done to explore its potential effects on the human body, as well as its potential toxicity. Finally, further research could be done to explore the potential for 4-PMB to be used as a starting material for the synthesis of novel compounds.

Synthesis Methods

4-PMB can be synthesized using several methods, including the synthesis of the pyrrole derivative, the synthesis of the benzonitrile derivative, and the direct synthesis of 4-PMB. The synthesis of the pyrrole derivative involves the reaction of pyrrole with methyl bromide, followed by the addition of sodium hydroxide. The synthesis of the benzonitrile derivative involves the reaction of benzonitrile with methyl bromide, followed by the addition of sodium hydroxide. The direct synthesis of 4-PMB involves the reaction of pyrrole with benzonitrile, followed by the addition of sodium hydroxide.

Safety and Hazards

“4-(Pyrrolidin-1-ylmethyl)benzonitrile hydrochloride” is classified as an irritant . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection . More detailed safety information can be found in the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWKVTSUELIPSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

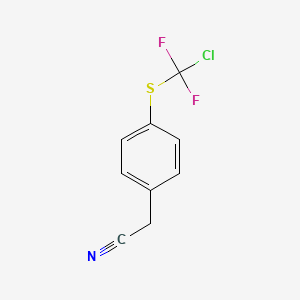

![4-[(Chlorodifluoromethyl)thio]phenyl isocyanate](/img/structure/B6328592.png)

![4-[4-(Trifluoromethylsulfonyl)phenoxy]aniline](/img/structure/B6328609.png)

![3-Hydroxy-thieno[2,3-b]pyridine-2-carboxylic acid, 95%](/img/structure/B6328636.png)